1-Bromo-4-(pentafluoroethyl)benzene
Overview
Description
1-Bromo-4-(pentafluoroethyl)benzene is a chemical compound that is part of a broader class of bromobenzene derivatives. These compounds are characterized by a bromine atom attached to a benzene ring, which in this case is further substituted with a pentafluoroethyl group. The presence of both bromine and fluorine atoms in the molecule suggests that it may have unique physical and chemical properties, and it could be a useful intermediate in organic synthesis.
Synthesis Analysis
The synthesis of bromobenzene derivatives typically involves the introduction of a bromine atom into the benzene ring, followed by further functionalization. For example, the synthesis of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene involves the preparation of a highly sterically hindered aryl bromide, which suggests that similar synthetic strategies could be applied to synthesize 1-Bromo-4-(pentafluoroethyl)benzene . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves a bottom-up approach, which could be adapted for the synthesis of the pentafluoroethyl variant .
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives can be complex due to the presence of substituents that can influence the overall shape and electronic distribution of the molecule. For instance, density functional theory (DFT) calculations have been used to study the optimized structure of 1-bromo-4-(3,7-dimethyloctyl)benzene, which could provide insights into the molecular structure of 1-Bromo-4-(pentafluoroethyl)benzene . The X-ray crystal structures of various bromobenzene derivatives have been determined, revealing a variety of packing motifs and interactions such as C–H···Br and C–Br···π, which could also be relevant for understanding the structure of 1-Bromo-4-(pentafluoroethyl)benzene .
Chemical Reactions Analysis
Bromobenzene derivatives can undergo a range of chemical reactions, including nucleophilic aromatic substitution and reactions with organometallic intermediates. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for reactions with phenylmagnesium, -lithium, and -copper intermediates . The radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue indicates that halogen exchange reactions are possible, which could be relevant for the chemical reactions of 1-Bromo-4-(pentafluoroethyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives are influenced by the nature of the substituents. For instance, the presence of fluorine atoms can significantly affect the compound's reactivity and stability. The study of the effect of bromine and substituted alkyl chains on the interfacial self-assembly of bromobenzene derivatives provides insights into the influence of molecular structure on the arrangements and properties of these compounds . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) peculiarity, suggest that other bromobenzene derivatives, including 1-Bromo-4-(pentafluoroethyl)benzene, may also display interesting optical properties .
Scientific Research Applications
Fluorescence Properties
1-Bromo-4-(pentafluoroethyl)benzene exhibits intriguing fluorescence properties. A study has shown that similar compounds, like 1-Bromo-4-(2,2-diphenylvinyl) benzene, demonstrate significant photoluminescence in both solution and solid states. These compounds exhibit unique fluorescence intensity variations depending on their state, which could be beneficial for applications in optical materials and fluorescence-based sensing technologies (Liang Zuo-qi, 2015).
Precursor for Graphene Nanoribbons
1-Bromo-4-(pentafluoroethyl)benzene can serve as a precursor for the bottom-up synthesis of graphene nanoribbons. Research indicates that derivatives of this compound, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, are critical in controlling the edge morphology and width of graphene nanoribbons, which is crucial for their electronic properties (S. Patil et al., 2012).
Aryl Bromide Synthesis
In the field of organic synthesis, 1-Bromo-4-(pentafluoroethyl)benzene and its derivatives are used for the synthesis of complex aryl bromides. These compounds serve as starting materials for a variety of organic reactions and are fundamental in synthesizing other complex molecules (B. R. Steele et al., 2004).
Interfacial Self-Assembly
Research has demonstrated the self-assembly capabilities of bromobenzene derivatives, including compounds similar to 1-Bromo-4-(pentafluoroethyl)benzene, on various substrates. These properties are particularly useful in nanotechnology and materials science for creating organized molecular structures (Yi-Jie Li et al., 2012).
Synthesis of Liquid Crystal Intermediates
This compound is also used in the synthesis of liquid crystal intermediates. Its derivatives, like 1-bromo-4-n-pentyl benzene, have been synthesized and utilized in creating materials with specific optical properties, which are fundamental in liquid crystal display technologies (Feng Bo-cheng et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBVOTISXJPMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709780 | |
Record name | 1-Bromo-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(pentafluoroethyl)benzene | |
CAS RN |
206560-66-9 | |
Record name | 1-Bromo-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(pentafluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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